molecular formula C18H16N4OS B11286955 3-[(4-Methylphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Methylphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11286955
M. Wt: 336.4 g/mol
InChI Key: NFSJBOZGCSPFQY-UHFFFAOYSA-N
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Description

3-[(4-methylphenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Substitution Reactions:

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Halides, bases, and other nucleophiles under appropriate solvent conditions.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazolothiadiazoles.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-methylphenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-[(4-methoxyphenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-[(4-methylphenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenoxy and 3-methylphenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

3-[(4-methylphenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-12-6-8-15(9-7-12)23-11-16-19-20-18-22(16)21-17(24-18)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3

InChI Key

NFSJBOZGCSPFQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC(=C4)C

Origin of Product

United States

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